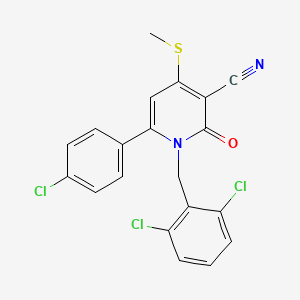

6-(4-Chlorophenyl)-1-(2,6-dichlorobenzyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Beschreibung

IUPAC Name: 6-(4-chlorophenyl)-1-[(2,6-dichlorophenyl)methyl]-4-methylsulfanyl-2-oxopyridine-3-carbonitrile

Molecular Formula: C₂₀H₁₃Cl₃N₂OS

Molecular Weight: 435.75 g/mol

Key Features:

- A pyridinecarbonitrile derivative with a 4-chlorophenyl group at position 6, a 2,6-dichlorobenzyl substituent at position 1, and a methylsulfanyl group at position 2.

- Registered under multiple identifiers, including ZINC03105322 and AKOS005090635, indicating its relevance in drug discovery and chemical libraries .

Eigenschaften

IUPAC Name |

6-(4-chlorophenyl)-1-[(2,6-dichlorophenyl)methyl]-4-methylsulfanyl-2-oxopyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Cl3N2OS/c1-27-19-9-18(12-5-7-13(21)8-6-12)25(20(26)14(19)10-24)11-15-16(22)3-2-4-17(15)23/h2-9H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHPSWXYVLYTUKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=O)N(C(=C1)C2=CC=C(C=C2)Cl)CC3=C(C=CC=C3Cl)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Cl3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 1 (N1-Benzyl Group)

The 2,6-dichlorobenzyl group at position 1 distinguishes the target compound from analogs. Key comparisons include:

Key Findings :

Substituent Variations at Position 4 (Methylsulfanyl Group)

The methylsulfanyl (SMe) group at position 4 is critical for electronic and steric effects:

Key Findings :

Heterocyclic Modifications in the Core Structure

Several analogs replace the pyridine ring with fused heterocycles:

Key Findings :

- The thiazolo-pyrimidinone analog has a lower molecular weight (~291 g/mol) and a fused heterocycle, which may improve metabolic stability .

Commercial Availability and Supplier Diversity

The target compound is supplied by Advanced Technology & Industrial Co., Ltd. In contrast:

- 6-(4-Chlorophenyl)-2,3-Dihydro-2,2-Dimethyl-7-Phenyl-1H-Pyrrolizine has 12 suppliers, suggesting broader industrial interest .

- Analogs with simpler substituents (e.g., benzyl or methoxy groups) are more widely available, reflecting lower synthesis complexity .

Research Implications and Limitations

- Structural Activity Relationships (SAR): The 2,6-dichlorobenzyl and methylsulfanyl groups in the target compound likely enhance lipophilicity and target affinity compared to simpler analogs.

- Gaps in Data : The evidence lacks comparative studies on solubility, stability, or biological activity. Further experimental validation is required to quantify substituent effects.

References The structural and commercial data referenced in this article are derived from supplier catalogs and chemical databases .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.